3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromoquinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromoquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H25BrN4O4 and its molecular weight is 513.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Properties
Researchers have synthesized and evaluated a novel class of 4-piperazinylquinoline derivatives based on the isatin scaffold, exhibiting cytotoxic effects on human breast tumor cell lines. These compounds demonstrated significant efficacy in inducing apoptosis in cancer cells, notably without affecting non-cancer cells, highlighting their potential as anti-breast cancer agents (Solomon et al., 2010). Similarly, another study synthesized a series of compounds with the piperazine and triphenyl derivatives, which displayed notable inhibition of K-562 cell proliferation and induction of erythroid differentiation, suggesting their potential in leukemia treatment (Saab et al., 2013).
Photodynamic Therapy and Fluorescence Imaging
Novel piperazine substituted naphthalimide compounds have been synthesized and showed properties characteristic of pH probes, making them potentially useful for fluorescence imaging in biomedical research. The photo-induced electron transfer (PET) process from the alkylated amine donor to the naphthalimide moiety in these compounds suggests potential applications in photodynamic therapy and imaging (Gan et al., 2003).
Hemostatic Activity
A study synthesized new 4-aryl-2-(4-arylamino)-1-(piperazin-1-yl)but-2-ene-1,4-diones and evaluated their influence on the blood coagulation system. The findings revealed compounds with high hemostatic activity and low acute toxicity, providing insights into the structure-pharmacological effect relationship of these compounds (Pulina et al., 2017).
Molecular Docking and Structural Analysis
Arylpiperazine derivatives with demonstrated antitumor activity were synthesized, crystallized, and analyzed, revealing π-π interactions and halogen interactions in their packing modes. This study provides insights into the molecular structures of these compounds, offering a basis for further drug development and optimization (Zhou et al., 2017).
作用機序
Target of action
Compounds with a piperazine moiety are known to interact with various receptors, including dopamine, serotonin, and adrenergic receptors . The specific target would depend on the other functional groups present in the molecule.
Mode of action
The interaction with the target receptor usually involves the formation of non-covalent bonds (like hydrogen bonds, ionic bonds, and Van der Waals interactions) between the compound and specific amino acids within the receptor .
Biochemical pathways
The activation or inhibition of the target receptor can trigger a cascade of biochemical reactions, leading to changes in cellular function. The exact pathways would depend on the specific receptor that the compound targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of a piperazine ring might influence its absorption and distribution .
Result of action
The molecular and cellular effects would depend on the specific biochemical pathways that the compound affects. This could range from changes in neurotransmitter levels (if the compound targets neurotransmitter receptors) to alterations in cell growth (if the compound targets growth factor receptors) .
Action environment
Various environmental factors can influence the action of the compound. For example, the pH of the environment can affect the compound’s ionization state and, consequently, its interaction with the target receptor. Additionally, the presence of other molecules (like proteins or lipids) can influence the compound’s bioavailability .
特性
IUPAC Name |
3-[4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl]-6-bromo-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN4O4/c1-16(30)17-4-7-19(8-5-17)27-11-13-28(14-12-27)22(31)3-2-10-29-23(32)20-15-18(25)6-9-21(20)26-24(29)33/h4-9,15H,2-3,10-14H2,1H3,(H,26,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDIGFZNDXLGTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。